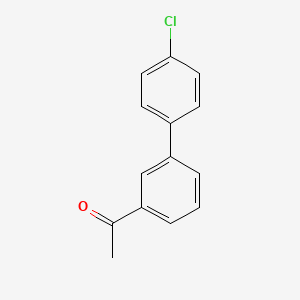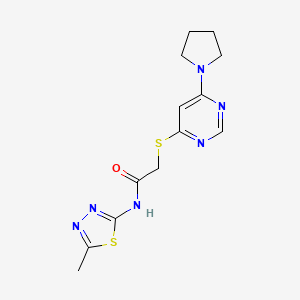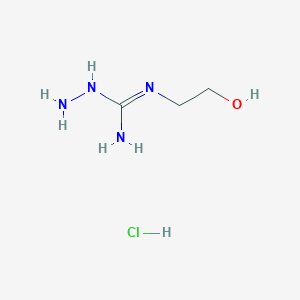
6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidinedione compounds are a class of organic compounds that contain a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “dione” indicates the presence of two carbonyl (C=O) groups. The “6-chloro-3-ethyl” part means that a chlorine atom is attached at the 6th position and an ethyl group is attached at the 3rd position of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione” would consist of a pyrimidine ring with two carbonyl groups at the 2nd and 4th positions, a chlorine atom at the 6th position, and an ethyl group at the 3rd position .Applications De Recherche Scientifique
Chemical Reactions and Structures
Chemical Reactions and Derivatives
The study by Kataev et al. (2018) explored the reaction of a similar compound, 6-methylpyrimidine-2,4(1H,3H)-dione, with 2-chloromethylthiirane, leading to various derivatives. This research highlights the chemical reactivity and potential for creating diverse derivatives of related pyrimidine compounds, which can be relevant for 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (Kataev et al., 2018).
Crystal Structures and Cocrystals
Gerhardt and Egert (2015) investigated the cocrystals of 6-chlorouracil, a structurally similar compound to 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione. Their study sheds light on the potential for forming cocrystals and exploring hydrogen-bond-based synthon motifs, which can be insightful for understanding the crystallography of 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (Gerhardt & Egert, 2015).
Pharmaceutical and Biological Applications
Anti-Inflammatory Activity
The synthesis and anti-inflammatory activity of derivatives of pyrimidine-2,4(1H,3H)-dione were explored by Dong (2010). This research provides insights into the potential pharmaceutical applications of compounds structurally related to 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione, particularly in the context of inflammation (Dong, 2010).
Oxidation and Free Radical Studies
Meshcheryakova et al. (2022) conducted a study on the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow. Their findings contribute to understanding the biological interactions and potential therapeutic applications of compounds similar to 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (Meshcheryakova et al., 2022).
Synthesis and Material Science Applications
Synthesis of Derivatives
Shi et al. (2010) focused on the synthesis of pyrimidine derivatives in aqueous media, which might be relevant for developing synthesis methods for 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione derivatives (Shi, Shi, & Rong, 2010).
Optical and Nonlinear Optical Properties
A study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives highlights their potential for applications in optical and nonlinear optical device fabrications, which could be extrapolated to compounds like 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (Mohan et al., 2020).
Propriétés
IUPAC Name |
6-chloro-3-ethyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2H2,1H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGLIMPENHTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2567948.png)


![3,5-Dimethyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2567955.png)
![methyl 3-{[(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2567957.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)
![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)
![5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2567963.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2567966.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)
![tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2567970.png)